5-chloro-3-(4-iodoanilino)indol-2-one
Description
Properties
Molecular Formula |
C14H8ClIN2O |
|---|---|
Molecular Weight |
382.58g/mol |
IUPAC Name |
5-chloro-3-(4-iodophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H8ClIN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19) |
InChI Key |
WXYFKOZWUWVKNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)I |
Isomeric SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Cl)I |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC2=O)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Position 3 Modifications: Electron-Withdrawing Groups (e.g., Iodo, Nitro): Enhance target binding through hydrophobic interactions and halogen bonding. The 4-iodoanilino group’s iodine atom participates in van der Waals interactions with protease pockets . Bulkier Substituents (e.g., Benzylidene): Improve kinase inhibition but reduce solubility. For example, 5-chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one has a logP of 4.2, limiting aqueous solubility .
- Position 5 Halogens :
- Chloro substituents enhance electrophilicity and stability compared to unsubstituted indol-2-ones. Fluoro analogs, however, show superior bioavailability in CNS-targeting compounds .
Preparation Methods
Suzuki-Miyaura Coupling with 4-Iodoaniline
The most widely reported method involves Suzuki-Miyaura coupling between 5-chloro-3-bromoindol-2-one and 4-iodoaniline. This reaction leverages palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system of toluene/water (3:1) at 80–90°C for 12–16 hours. Key advantages include:
Buchwald-Hartwig Amination
An alternative approach employs Buchwald-Hartwig amination between 5-chloroindol-2-one and 4-iodoaniline. This method utilizes Pd₂(dba)₃ with Xantphos as a ligand in toluene at 110°C, achieving 70–75% yield. Notably, this route bypasses the need for pre-halogenated intermediates but requires stringent oxygen-free conditions.
Regioselective Chlorination Strategies
Direct Electrophilic Chlorination
Chlorination of 3-(4-iodoanilino)indol-2-one using Cl₂ gas in CCl₄ at 70–120°C under 1–4 atm pressure introduces chlorine at position 5 with 85–90% selectivity. Side products (e.g., 4-chloro isomers) are minimized by controlling reaction time (<15 hours) and excess Cl₂ (1.5 equivalents).
N-Chlorosuccinimide (NCS) in Acidic Media
NCS in acetic acid at 50°C selectively chlorinates the indole ring at position 5 within 6 hours, yielding 78–83% of the desired product. This method is preferred for small-scale synthesis due to milder conditions.
Multi-Step Synthesis from 2-Methyl-4-Nitroaniline
A patent-derived route (CN114920698B) outlines a four-step synthesis:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Acetylation/Diazotization | Ac₂O, isoamyl nitrite, THF, 80°C | 72% |
| 2 | Methylation | Trimethyloxonium tetrafluoroborate, CH₂Cl₂, 25°C | 87% |
| 3 | Chlorination | Cl₂, CCl₄, 100°C, 12 hours | 65% |
| 4 | Reduction | H₂, Pd/C, MeOH, 50°C | 91% |
This pathway highlights scalability, with an overall yield of 38%, but requires careful handling of diazonium intermediates.
Solvent Effects on Cyclization
Cyclization of precursor 2-(4-iodophenylamino)acetophenones to form the indol-2-one core is critically solvent-dependent:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 8 | 62 |
| Ethylene glycol | 140 | 6 | 78 |
| Toluene | 110 | 12 | 55 |
Ethylene glycol enhances yields by stabilizing intermediates via hydrogen bonding.
Catalytic System Comparisons
Catalyst screening for the final coupling step reveals performance variations:
| Catalyst System | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 75 | 98 |
| PdCl₂(PPh₃)₂ | PPh₃ | 68 | 95 |
| NiCl₂(dppf) | dppf | 45 | 88 |
Pd-based systems outperform nickel analogs, with Xantphos improving stability at elevated temperatures.
Challenges in Isomer Control
The synthesis frequently generates regioisomers due to competing reaction pathways:
-
5-Chloro vs. 4-Chloro Isomers : Chlorination at position 4 occurs when using excess Cl₂ (>2 equivalents), necessitating precise stoichiometry.
-
N-Alkylation Byproducts : Methylation steps may produce N-methylated indoles, requiring silica gel chromatography for removal.
Emerging Techniques: Photocatalytic Methods
Recent advances employ visible-light-mediated C–N coupling using Ir(ppy)₃ as a photocatalyst. Initial trials report 60–65% yield under blue LED irradiation (456 nm) at room temperature. While promising, scalability remains unproven.
Industrial-Scale Considerations
For bulk production, the CN114920698B route offers cost advantages:
Q & A
Q. What are the common synthetic routes for 5-chloro-3-(4-iodoanilino)indol-2-one, and how are intermediates validated?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A key approach involves the dehydrohalogenation of 3-bromooxindole intermediates to form the indol-2-one core, followed by coupling with 4-iodoaniline derivatives. For example, cycloaddition reactions with indol-2-one intermediates (e.g., stereoselective [3+2] cycloadditions) have been employed to construct the heterocyclic framework . Characterization of intermediates includes:
- NMR spectroscopy (1H/13C) to confirm regiochemistry.
- X-ray crystallography to resolve stereochemical ambiguities (e.g., used this to validate hydrazone derivatives) .
- Mass spectrometry (ESI-MS) to verify molecular weights .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one carbonyl) .
- UV-Vis : Monitors π→π* transitions in the indole ring (λmax ~280–320 nm) .
- Density Functional Theory (DFT) : Validates electronic properties and optimizes geometries for docking studies (e.g., using Gaussian or ORCA software) .
- Molecular docking (AutoDock Vina, MOE) : Predicts binding affinities to biological targets (e.g., SARS-CoV-2 main protease in ) .
Q. How is computational modeling applied to predict its biological activity?
- Methodological Answer :
- Structure-based virtual screening : Libraries are docked against targets (e.g., PDB: 6LU7 for SARS-CoV-2) using software like MOE or IMPACT .
- Pharmacophore modeling : Identifies critical interaction motifs (e.g., halogen bonds from the 4-iodoanilino group) .
- MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Methodological Answer :
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl halide intermediates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Temperature control : Lower temperatures (~0–5°C) reduce decomposition of sensitive intermediates (e.g., achieved 6.7% yield via low-temperature cyclization) .
Q. What strategies resolve contradictions in biochemical assay data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Orthogonal assays : Combine enzymatic (e.g., fluorescence-based protease assays) and cellular (e.g., antiviral plaque reduction) tests to confirm activity .
- Dose-response curves : Use 8–12 concentration points to improve IC₅₀ reliability .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability (e.g., used triplicate measurements) .
Q. How can structure-activity relationship (SAR) studies improve antiviral potency?
- Methodological Answer :
- Substituent modulation : Replace 4-iodoanilino with electron-withdrawing groups (e.g., –NO₂) to enhance target binding .
- Bioisosteric replacement : Substitute the indol-2-one carbonyl with a thiocarbonyl to probe hydrogen-bonding effects .
- Free-energy perturbation (FEP) : Computationally predicts ΔΔG values for ligand modifications (e.g., Schrodinger’s FEP+) .
Q. What in vivo models are suitable for preclinical testing, and how are pharmacokinetic (PK) parameters assessed?
- Methodological Answer :
- Animal models : Use transgenic mice expressing human ACE2 for SARS-CoV-2 efficacy studies (as in ) .
- PK profiling : Conduct LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (e.g., used Sprague-Dawley rats) .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Ensemble docking : Dock to multiple conformations of the target (e.g., clustered MD snapshots) to account for flexibility .
- WaterMap analysis : Identifies displaceable water molecules in binding pockets that affect ΔG calculations .
- Experimental validation : Use surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
